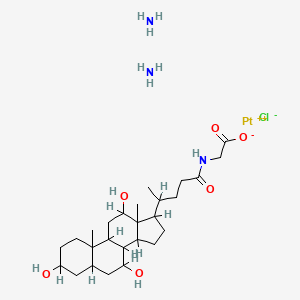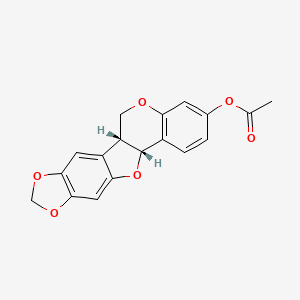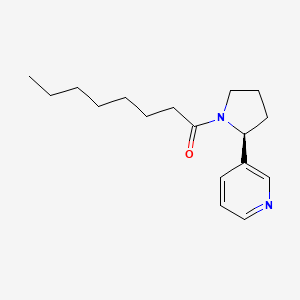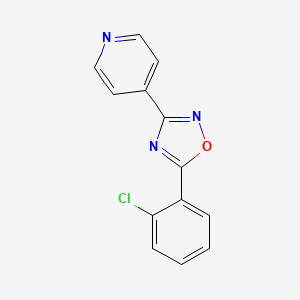
Pifexole
Vue d'ensemble
Description
Le Pifexole est un composé chimique connu pour ses propriétés myorelaxantes. Il s'agit d'un dérivé de la 1,2,4-oxadiazole et a montré une puissance significative dans les études animales, étant sept fois plus efficace que la chlorzoxazone pour inhiber les convulsions induites par la strychnine chez les rats . La formule moléculaire du this compound est C13H8ClN3O, et il a un poids moléculaire de 257,68 g/mol .
Applications De Recherche Scientifique
Pifexole has several scientific research applications, including:
Chemistry: It is used as a model compound in the study of 1,2,4-oxadiazole derivatives and their chemical properties.
Biology: this compound’s muscle-relaxant properties make it a valuable tool in studying neuromuscular functions and related disorders.
Medicine: While not approved for human use, this compound’s potent muscle-relaxant effects have potential therapeutic implications.
Industry: this compound can be used in the development of new muscle-relaxant drugs and other pharmaceutical applications.
Mécanisme D'action
Target of Action
Pifexole is a 1,2,4-oxadiazole derivative . It has a similar profile of muscle-relaxant activity in animals to that of chlorzoxazone . In rats, this compound is reported to be seven times more potent than chlorzoxazone in inhibition of strychnine-induced convulsions . .
Mode of Action
It is known to have muscle-relaxant effects, which suggests it may interact with neural pathways involved in muscle control . More research is needed to fully understand how this compound interacts with its targets and the resulting changes that occur.
Biochemical Pathways
Given its muscle-relaxant effects, it is likely that this compound interacts with pathways involved in muscle contraction and neural control of muscle activity
Result of Action
Given its muscle-relaxant effects, it is likely that this compound affects the function of muscle cells and possibly neurons involved in muscle control
Analyse Biochimique
Biochemical Properties
Pifexole plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in muscle relaxation. It is known to interact with the gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neurotransmission. This interaction leads to a reduction in neuronal excitability, which is essential for its muscle-relaxant properties. Additionally, this compound has been shown to inhibit strychnine-induced convulsions by interacting with glycine receptors, further contributing to its muscle-relaxant effects .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of GABAergic neurons, leading to decreased neuronal excitability and muscle relaxation. This compound also affects gene expression by upregulating genes involved in inhibitory neurotransmission and downregulating those associated with excitatory neurotransmission. This modulation of gene expression contributes to its overall muscle-relaxant effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with GABA and glycine receptors. By enhancing the inhibitory effects of GABA receptors and inhibiting the excitatory effects of glycine receptors, this compound reduces neuronal excitability and induces muscle relaxation. Additionally, this compound may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, further contributing to its muscle-relaxant properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . Its stability may decrease when dissolved in solvents, necessitating storage at -80°C for optimal preservation. Long-term studies have shown that this compound maintains its muscle-relaxant effects over extended periods, although its potency may gradually decrease due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits strychnine-induced convulsions and induces muscle relaxation without significant adverse effects. At higher doses, this compound may cause toxicity, including respiratory depression and sedation. These threshold effects highlight the importance of careful dosage management in experimental and therapeutic settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as glutamate decarboxylase and glycine decarboxylase, influencing the levels of GABA and glycine in the central nervous system. These interactions affect metabolic flux and the overall balance of inhibitory and excitatory neurotransmission, contributing to this compound’s muscle-relaxant effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to plasma proteins, facilitating its distribution throughout the body. Additionally, this compound may interact with transporters involved in neurotransmitter uptake, influencing its localization and accumulation in specific tissues, particularly in the central nervous system .
Subcellular Localization
This compound’s subcellular localization is primarily within the central nervous system, where it exerts its muscle-relaxant effects. It is localized in synaptic vesicles and neuronal membranes, where it interacts with GABA and glycine receptors. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within neurons .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Pifexole peut être synthétisé par une méthode de synthèse monotope impliquant des acides carboxyliques et des nitriles. Cette méthode a été optimisée pour la chimie parallèle, permettant la production efficace de 1,2,4-oxadiazoles 3,5-disubstitués . La réaction implique généralement l'utilisation de réactifs facilement accessibles et est réalisée dans des conditions douces pour obtenir des rendements modérés.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, l'approche de synthèse monotope mentionnée ci-dessus peut être mise à l'échelle pour des applications industrielles. La simplicité et le caractère économique de cette méthode la rendent adaptée à la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions : Le Pifexole subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.
Substitution : Le this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des dérivés réduits du this compound.
4. Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle dans l'étude des dérivés de la 1,2,4-oxadiazole et de leurs propriétés chimiques.
Biologie : Les propriétés myorelaxantes du this compound en font un outil précieux pour l'étude des fonctions neuromusculaires et des troubles associés.
Médecine : Bien qu'il ne soit pas approuvé pour un usage humain, les effets myorelaxants puissants du this compound ont des implications thérapeutiques potentielles.
Industrie : Le this compound peut être utilisé dans le développement de nouveaux médicaments myorelaxants et d'autres applications pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action exact du this compound n'est pas entièrement compris. Il est considéré qu'il exerce ses effets myorelaxants en interagissant avec des cibles moléculaires spécifiques du système neuromusculaire. Le this compound affecte probablement les voies impliquées dans la contraction et la relaxation musculaires, ce qui explique les effets observés dans les études animales .
Composés similaires :
Chlorzoxazone : Un myorelaxant avec un profil similaire à celui du this compound, mais moins puissant.
Méthocarbamol : Un autre myorelaxant utilisé pour traiter les spasmes musculaires.
Cyclobenzaprine : Un myorelaxant couramment utilisé pour soulager la douleur et les spasmes musculaires.
Unicité du this compound : Le this compound se distingue par sa puissance significativement plus élevée par rapport à la chlorzoxazone. Sa structure chimique unique en tant que dérivé de la 1,2,4-oxadiazole le différencie également des autres myorelaxants, ce qui en fait un composé précieux pour la recherche et le développement futurs .
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-4-2-1-3-10(11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVGPSQAIBDQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045117 | |
| Record name | Pifexole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
27199-40-2 | |
| Record name | Pifexole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027199402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pifexole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pifexole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIFEXOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36DL76CZNI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(3,4-diethoxyphenyl)-2-tetrazolyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B1196169.png)
![2-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B1196170.png)
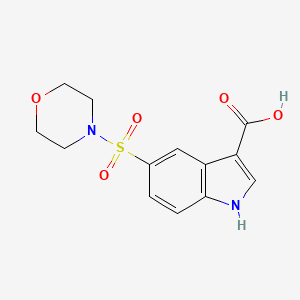
![4-[(4-Chlorophenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B1196172.png)
![4-[(Bicyclo[4.1.0]heptane-7-carbonyl)-amino]-benzoic acid ethyl ester](/img/structure/B1196177.png)
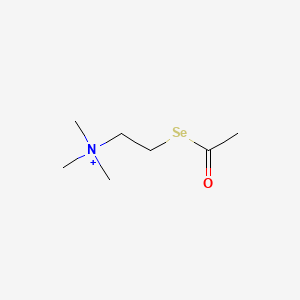
![1-Methyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B1196181.png)
